molecular formula C22H21N7O B12226833 2-{[2-(1H-indol-3-yl)ethyl]amino}-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

2-{[2-(1H-indol-3-yl)ethyl]amino}-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12226833
M. Wt: 399.4 g/mol
InChI Key: VSABEGDOKGDUPQ-UHFFFAOYSA-N
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Description

2-{[2-(1H-indol-3-yl)ethyl]amino}-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that features a unique combination of indole, pyridine, and pyrimido[1,2-a][1,3,5]triazin-6-one moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

The synthesis of 2-{[2-(1H-indol-3-yl)ethyl]amino}-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Mechanism of Action

The mechanism of action of 2-{[2-(1H-indol-3-yl)ethyl]amino}-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s indole moiety allows it to interact with various biological receptors, modulating their activity .

Comparison with Similar Compounds

Similar compounds include:

In comparison, 2-{[2-(1H-indol-3-yl)ethyl]amino}-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one stands out due to its unique combination of indole, pyridine, and pyrimido[1,2-a][1,3,5]triazin-6-one moieties, which confer distinct biological activities and synthetic versatility.

Properties

Molecular Formula

C22H21N7O

Molecular Weight

399.4 g/mol

IUPAC Name

2-[2-(1H-indol-3-yl)ethylimino]-8-methyl-4-pyridin-3-yl-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C22H21N7O/c1-14-11-19(30)29-20(16-5-4-9-23-12-16)27-21(28-22(29)26-14)24-10-8-15-13-25-18-7-3-2-6-17(15)18/h2-7,9,11-13,20,25H,8,10H2,1H3,(H2,24,26,27,28)

InChI Key

VSABEGDOKGDUPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(NC(=NCCC3=CNC4=CC=CC=C43)NC2=N1)C5=CN=CC=C5

Origin of Product

United States

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